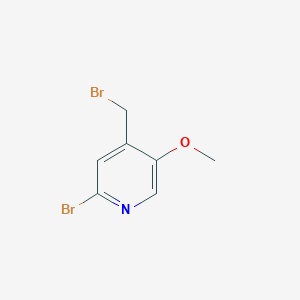
2-Bromo-4-(bromomethyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(bromomethyl)-5-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-5-methoxypyridine typically involves the bromination of 4-(bromomethyl)-5-methoxypyridine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)-5-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-4-(bromomethyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)-5-methoxypyridine involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The methoxy group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: This compound has similar bromine substitution but differs in the presence of a nitro group instead of a methoxy group.
4-Bromo-2,5-dimethoxyphenethylamine: This compound has a similar methoxy substitution but differs in the presence of an ethylamine group instead of a bromomethyl group.
Uniqueness
2-Bromo-4-(bromomethyl)-5-methoxypyridine is unique due to the combination of bromine and methoxy groups on the pyridine ring This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-4-(bromomethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-4-10-7(9)2-5(6)3-8/h2,4H,3H2,1H3 |
InChI Key |
QRIHOEZKILUYMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)
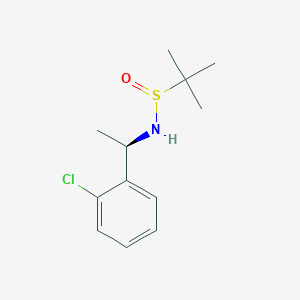
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B13006949.png)
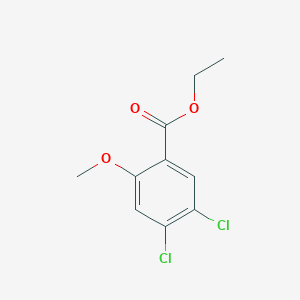
![N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine](/img/structure/B13006960.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13006965.png)
![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
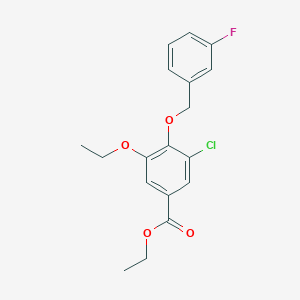
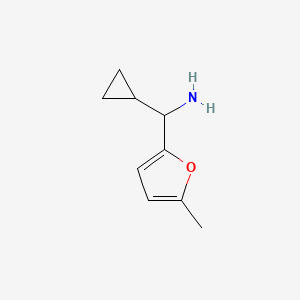
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
